molecular formula C14H22N2O B14941577 1-(4-Cyclohexylpiperazino)-2-butyn-1-one

1-(4-Cyclohexylpiperazino)-2-butyn-1-one

Cat. No.: B14941577
M. Wt: 234.34 g/mol
InChI Key: NALCCFNKRYVOIE-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylpiperazino)-2-butyn-1-one is a synthetic organic compound that features a piperazine ring substituted with a cyclohexyl group and a butynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylpiperazino)-2-butyn-1-one typically involves the reaction of 4-cyclohexylpiperazine with a suitable alkyne derivative under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the piperazine and the alkyne moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclohexylpiperazino)-2-butyn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne moiety to alkanes or alkenes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1-(4-Cyclohexylpiperazino)-2-butyn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylpiperazino)-2-butyn-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-Cyclohexylpiperazino)-2-butyn-1-one is unique due to its specific combination of a piperazine ring with a cyclohexyl group and a butynone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)but-2-yn-1-one

InChI

InChI=1S/C14H22N2O/c1-2-6-14(17)16-11-9-15(10-12-16)13-7-4-3-5-8-13/h13H,3-5,7-12H2,1H3

InChI Key

NALCCFNKRYVOIE-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN(CC1)C2CCCCC2

Origin of Product

United States

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